N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide
Description
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H15N5O3/c23-15(21-12-4-3-7-18-8-12)9-19-16(24)10-22-11-20-14-6-2-1-5-13(14)17(22)25/h1-8,11H,9-10H2,(H,19,24)(H,21,23) |
InChI Key |
BHTWSDFSRHNPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetylation: The quinazolinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Pyridin-3-ylglycinamide: The acetylated quinazolinone is coupled with pyridin-3-ylglycinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Hydroxyl derivatives of quinazolinone.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
N₂-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
| Bacillus subtilis | 30 |
These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has also shown promise as an anticancer agent. Its mechanism of action involves the inhibition of specific kinases that are critical for cancer cell proliferation. Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of N₂-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, indicating its potential as a therapeutic agent for skin infections. -
Case Study on Anticancer Properties :
In vitro studies on breast cancer cell lines revealed that treatment with N₂-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The pyridine moiety can enhance the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog with similar biological activities.
N-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the pyridine moiety but retains the quinazolinone core.
N-pyridin-3-ylglycinamide: Contains the pyridine moiety but lacks the quinazolinone core.
Uniqueness
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is unique due to the combination of the quinazolinone core and the pyridine moiety. This dual functionality allows for enhanced biological activity and specificity, making it a valuable compound in both research and potential therapeutic applications.
Biological Activity
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of the quinazolinone core and subsequent modifications to introduce the acetyl and pyridine moieties. The synthetic route can be outlined as follows:
- Formation of the Quinazolinone Core : The quinazolinone structure is synthesized from appropriate starting materials such as 2-amino-benzamide derivatives, followed by cyclization reactions under acidic or basic conditions.
- Acetylation : The quinazolinone derivative is then acetylated using acetic anhydride or acetyl chloride.
- Pyridine Introduction : The final step involves the introduction of the pyridine ring through nucleophilic substitution or other coupling reactions.
Antimicrobial Activity
Research indicates that compounds related to the quinazolinone structure exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity using tube dilution techniques. Notably, certain derivatives displayed comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity (MIC) | Comparison Standard |
|---|---|---|
| Compound 3 | 8 µg/mL | Ciprofloxacin |
| Compound 8 | 16 µg/mL | Fluconazole |
| Compound 12 | 4 µg/mL | Ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound has been investigated through MTT assays. While some derivatives showed promising results, they were generally less active than established chemotherapeutic agents like 5-fluorouracil. For instance, one derivative demonstrated an IC50 value indicating moderate anticancer activity, which warrants further exploration of structural modifications to enhance efficacy .
Mechanistic Studies
Mechanistic studies have shown that quinazolinone derivatives can inhibit specific enzymes involved in cancer progression and microbial resistance. For example, compounds have been identified as potent inhibitors of tyrosinase, with IC50 values significantly lower than those of standard inhibitors like kojic acid . This suggests a dual mechanism where these compounds may act both as enzyme inhibitors and as cytotoxic agents against cancer cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on a series of quinazoline derivatives, including this compound, found that specific substitutions on the quinazoline core significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another study highlighted the anticancer properties of related compounds in various cancer cell lines, revealing that modifications to the side chains could optimize their cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
